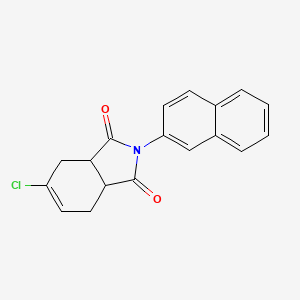![molecular formula C20H26N2 B12481181 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-methylbutan-1-amine](/img/structure/B12481181.png)
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-ETHYLCARBAZOL-3-YL)METHYLAMINE is an organic compound belonging to the class of carbazoles Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-ETHYLCARBAZOL-3-YL)METHYLAMINE typically involves the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide. The reaction conditions include:
Temperature: Moderate temperatures are maintained to ensure the stability of the intermediate compounds.
Solvent: Common solvents used include chloroform and methanol, which help in dissolving the reactants and intermediates.
Catalysts: Catalysts such as iron powder may be used to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of (9-ETHYLCARBAZOL-3-YL)METHYLAMINE involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(9-ETHYLCARBAZOL-3-YL)METHYLAMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbazole derivatives with various alkyl or acyl groups.
Scientific Research Applications
(9-ETHYLCARBAZOL-3-YL)METHYLAMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of high-grade organic pigments such as Permanent Violet RL, which is valued for its color strength and stability.
Biology: Acts as a substrate for peroxidase enzymes in immunoblotting and immunohistochemical staining procedures, producing a red-colored end product.
Medicine: Investigated for its potential interactions with cellular tumor antigen p53, which is involved in cancer research.
Industry: Utilized in the production of dyes and pigments for various applications, including textiles, plastics, and printing inks.
Mechanism of Action
The mechanism of action of (9-ETHYLCARBAZOL-3-YL)METHYLAMINE involves its interaction with molecular targets such as cellular tumor antigen p53. This interaction can influence various cellular pathways, potentially leading to effects on cell growth and apoptosis. The compound’s structure allows it to bind to specific sites on the target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-METHYLMETHANAMINE: Shares a similar core structure but differs in the substitution pattern on the amine group.
3-AMINO-9-ETHYLCARBAZOLE: Another carbazole derivative with an amino group at the 3-position.
Uniqueness
(9-ETHYLCARBAZOL-3-YL)METHYLAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a substrate for peroxidase enzymes and its potential interactions with p53 make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H26N2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C20H26N2/c1-4-22-19-8-6-5-7-17(19)18-13-16(9-10-20(18)22)14-21-12-11-15(2)3/h5-10,13,15,21H,4,11-12,14H2,1-3H3 |
InChI Key |
YFYIQMKPPZWSFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCC(C)C)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12481100.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B12481101.png)
![2-methyl-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)propan-1-amine](/img/structure/B12481104.png)
![4-Chloro-3-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B12481117.png)

![2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-YL]-2-oxoethyl}phthalazin-1-one](/img/structure/B12481123.png)
![butyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycyl}amino)benzoate](/img/structure/B12481131.png)
![(4R,7S)-3-hydroxy-4-(2-nitrophenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12481137.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanol](/img/structure/B12481148.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12481151.png)
![2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12481154.png)
![2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N,N-diethylbenzamide](/img/structure/B12481156.png)
![Propyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12481165.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B12481190.png)
